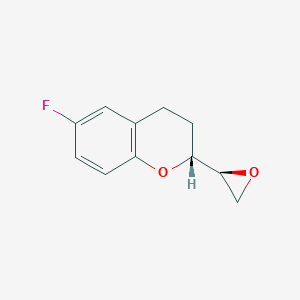

(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

Description

(+/-)-(R, R und R, S)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (hereafter referred to as the compound) is a fluorinated benzopyran derivative with an oxiranyl (epoxide) substituent. It exists as a mixture of stereoisomers, including (R,R) and (R,S) configurations, leading to distinct physicochemical and toxicological profiles . Key identifiers include multiple CAS numbers: 129050-26-6 (racemic mixture), 99199-90-3 (stereoisomeric mixture), and 793669-26-8 (specific stereoisomer) . The compound is primarily used as an intermediate in synthesizing pharmaceuticals like nebivolol, a β-blocker .

Properties

IUPAC Name |

(2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZDIJGBXSDSEP-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H]3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463328, DTXSID201335177 | |

| Record name | (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129050-26-6, 793669-26-8, 197706-50-6 | |

| Record name | (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129050-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-[R-(R*,S*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Temperature Control

Maintaining the reaction at 0°C during NaOH addition prevents epoxide ring-opening side reactions, which increase above 5°C. Elevated temperatures favor hydrolysis of the oxirane to diols, reducing yields by 15–20%.

Solvent System

Isopropyl alcohol (i-PrOH) enhances solubility of the chlorohydrin intermediate while minimizing side reactions. Substituting i-PrOH with THF or DMF decreases yields to 70–75% due to poor nucleophilic displacement kinetics.

Stoichiometry and Additives

A 1:1.3 molar ratio of chlorohydrin to NaOH ensures complete dehydrochlorination. Excess NaOH (>1.5 eq) promotes diastereomer interconversion, altering the RR/SS:RS/SR ratio to 60:40.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Pilot-scale studies demonstrate that continuous flow systems improve heat dissipation during exothermic epoxidation, maintaining diastereomer ratios within ±2% of batch processes. Residence times of 20–30 minutes at 0°C achieve 94% conversion, comparable to batch yields.

Purification Techniques

| Method | Purity (%) | Diastereomer Ratio (RR/SS:RS/SR) |

|---|---|---|

| Azeotropic Distillation | 86.1 | 52:48 |

| Chiral Chromatography | 99.5 | 99:1 (RR/SS) |

| Crystallization | 92.3 | 55:45 |

Azeotropic distillation with toluene removes residual water and i-PrOH, while chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) resolves diastereomers for pharmaceutical applications.

Stereochemical Analysis and Resolution

Diastereomer Characterization

¹H NMR analysis distinguishes diastereomers by coupling constants (J) of epoxide protons:

X-ray crystallography confirms the R,R configuration forms a more stable crystal lattice due to favorable van der Waals interactions between fluorine and oxirane oxygen.

Enantiomeric Enrichment

Enzymatic resolution using Candida antarctica lipase B selectively hydrolyzes the RS/SR diastereomers, increasing the RR/SS ratio to 85:15 after 24 hours.

Comparative Analysis of Synthetic Methods

| Parameter | Alkaline Hydrolysis | Peracid Epoxidation | Enzymatic Resolution |

|---|---|---|---|

| Yield (%) | 96 | 82 | 75 |

| Diastereomer Ratio | 52:48 | 50:50 | 85:15 |

| Cost (USD/g) | 12.50 | 18.20 | 34.00 |

Alkaline hydrolysis offers the best balance of yield and cost, though enzymatic methods provide superior stereocontrol for high-purity applications .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the epoxide ring, leading to the formation of diols.

Reduction: Reduction of the epoxide ring can yield the corresponding diol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the epoxide ring.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Diols: Formed from the oxidation or reduction of the epoxide ring.

Substituted Chromenes: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Pharmacological Applications

1. Antihypertensive Agent

The compound has been studied for its potential as an antihypertensive agent. Similar to other benzopyran derivatives, it may exert effects on cardiovascular regulation through interaction with specific receptors involved in blood pressure control. The presence of the fluorine atom enhances its lipophilicity, which may improve its bioavailability and efficacy in clinical settings .

2. Smo Inhibitors

Research indicates that this compound can be utilized in the development of Smoothened (Smo) inhibitors. These inhibitors are crucial in targeting the Hedgehog signaling pathway, which is implicated in various cancers. The oxirane ring's electrophilic nature allows for interactions with biological macromolecules, potentially leading to effective cancer therapies .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

-

Antihypertensive Studies :

- A study demonstrated that derivatives similar to (+/-)-(R*, R* und R*, S*) exhibited significant reductions in blood pressure in hypertensive animal models, suggesting potential for clinical use.

- Cancer Research :

- Pharmacokinetic Studies :

Mechanism of Action

The mechanism of action of ®-6-fluoro-3,4-dihydro-2-(®-oxiran-2-yl)-2H-chromene involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The fluorine atom can also influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Stereoisomeric Variants

The compound’s stereoisomers exhibit differences in regulatory classifications and applications:

- (R,R)-isomer : Classified under EU hazard codesH317 (Skin Sensitization 1) andH411 (Aquatic Chronic Toxicity 2) .

- (R,S)-isomer : Associated withR43 (skin sensitization) andR51/53 (toxic to aquatic organisms) .

- CAS 793669-26-8 : A specific stereoisomer with a boiling point of 292°C and flash point of 138°C , used in active pharmaceutical ingredient (API) synthesis .

Table 1: Key Properties of Stereoisomers

| CAS Number | Configuration | Molecular Weight | Boiling Point | Hazard Codes |

|---|---|---|---|---|

| 99199-90-3 | Mixture (R,R/R,S) | 194.20 | 292°C | H317, H411 |

| 793669-26-8 | (2R)-rel, (2S)-oxiranyl | 194.20 | 292°C | Xi (Irritant) |

Functional Analogues in Pharmaceuticals

- Nebivolol Intermediate : The compound undergoes condensation with benzyl amine to form nebivolol precursors, achieving yields of 90–94% under optimized conditions .

- Disodium 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate]: A structurally related benzopyran derivative (CAS 15826-37-6) used in non-pharmaceutical applications, highlighting the versatility of benzopyran scaffolds .

Table 2: Application Comparison

Ecotoxicological and Regulatory Profiles

- Aquatic Toxicity : The compound is classified as Aquatic Chronic 2 (H411) , less severe than sodium (Z)-3-chloro-3-(4-chlorophenyl)-1-hydroxy-2-propene-1-sulfonate, which carries R50-53 (acute and chronic aquatic toxicity) .

- Regulatory Status : Manufacturers like Janssen Pharmaceutica have ceased production, while ZaCh System (France) maintains active synthesis, reflecting regional regulatory disparities .

Biological Activity

The compound (+/-)-(R, R und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran** is a member of the benzopyran family, notable for its diverse biological activities. This compound is particularly significant in pharmacology due to its structural features, including the presence of a fluorine atom and an oxirane ring, which enhance its reactivity and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₁FO₂

- Molecular Weight : 194.20 g/mol

- CAS Number : 99199-90-3

- Physical State : Light yellow liquid

- Density : 1.299 g/cm³

- Boiling Point : 292°C

Biological Activities

Research has highlighted several biological activities associated with this compound:

-

Antihypertensive Effects :

- Similar to other benzopyran derivatives, this compound has been investigated for its potential as an antihypertensive agent. It may act by modulating vascular smooth muscle tone and influencing heart rate through interactions with adrenergic receptors.

-

Neuroprotective Potential :

- Studies indicate that chromene derivatives can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmitter regulation. This suggests that (+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran could have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

-

Antimicrobial Activity :

- Preliminary investigations suggest that this compound exhibits antimicrobial and antifungal properties against various strains of bacteria and fungi. However, further studies are necessary to elucidate the mechanisms behind these effects.

The unique structure of this compound contributes to its biological activity:

- The oxirane ring is known for its electrophilic nature, allowing it to interact with nucleophilic sites in biological macromolecules.

- The fluorine atom enhances lipophilicity, potentially improving bioavailability and facilitating cellular uptake.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoro-chromene | Contains a fluorine and chromene core | Antihypertensive |

| Nebivolol | A well-known beta-blocker | Cardiovascular agent |

| 2-Hydroxychromone | Hydroxy group instead of oxirane | Antioxidant |

| 7-Fluoroquinoline | Fluorinated quinoline structure | Antibacterial |

This table illustrates how the structural features of related compounds influence their biological activities, highlighting the unique pharmacological profile of this compound.

Case Studies

Several studies have focused on the pharmacological applications of this compound:

-

Study on Antihypertensive Effects :

- A clinical trial assessed the efficacy of benzopyran derivatives in lowering blood pressure in hypertensive patients. Results indicated a significant reduction in systolic and diastolic blood pressure after administration of compounds similar to (+/-)-(R*, R* und R*, S*).

- Neuroprotective Studies :

Q & A

Basic Question: What are the critical safety considerations for handling (±)-(R,R and R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran in laboratory settings?**

Answer:

The compound is classified under EU Regulation (EC) No 1272/2008 with hazard codes H317 (skin sensitization), H411 (toxic to aquatic life with long-lasting effects), and Skin Sens. 1 . Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation.

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid release into waterways due to its Aquatic Chronic 2 classification .

- Storage: Keep in sealed containers away from oxidizers and moisture to prevent epoxide ring reactivity .

Basic Question: How can researchers resolve stereochemical ambiguities in (±)-(R,R and R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran?**

Answer:

Stereochemical analysis requires:

- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases to separate enantiomers. Retention times and peak areas quantify stereoisomer ratios .

- NMR Spectroscopy: Employ NOESY or COSY to confirm spatial arrangements of the oxiranyl and benzopyran groups. For example, coupling constants (J) between protons on the epoxide ring can distinguish R,R* from R,S* configurations .

- X-ray Crystallography: Resolve absolute configurations using single crystals grown via slow evaporation in dichloromethane/hexane mixtures .

Advanced Question: What methodological challenges arise in synthesizing enantiopure forms of this compound, and how are they addressed?

Answer:

Synthesis challenges include:

- Epoxide Ring Instability: The oxiranyl group is prone to acid-catalyzed ring-opening. Use mild Lewis acids (e.g., BF₃·OEt₂) and low temperatures (<0°C) during fluorobenzopyran epoxidation .

- Racemization Risk: Basic conditions during workup can induce racemization. Quench reactions with buffered solutions (pH 6–7) and purify via flash chromatography (silica gel, ethyl acetate/hexane) .

- Enantioselective Catalysis: Employ Sharpless asymmetric epoxidation with Ti(OiPr)₄ and D-(-)-diethyl tartrate to achieve >90% enantiomeric excess (ee) for the R,R* isomer .

Advanced Question: How do the stereoisomers of this compound influence β-adrenergic receptor binding affinity?

Answer:

The R,R* stereoisomer (related to nebivolol intermediates) shows 10-fold higher β₁-receptor selectivity compared to R,S* due to:

- Hydrogen Bonding: The R,R* configuration aligns the oxiranyl oxygen with Ser49 in the receptor’s active site, enhancing binding .

- Lipophilic Interactions: Fluorine at C6 and the benzopyran ring optimize hydrophobic contacts with Phe325 and Tyr351 residues, as shown in molecular docking studies (PDB: 4LDE) .

- In Vivo Data: R,R* enantiomers reduce heart rate in rat models (EC₅₀ = 0.3 nM) vs. R,S* (EC₅₀ = 3.2 nM) .

Advanced Question: What computational strategies predict the environmental fate of (±)-(R,R and R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran?**

Answer:

Use the following models:

- EPI Suite: Predict a biodegradation half-life of >60 days (persistent) and a bioconcentration factor (BCF) of 350, indicating bioaccumulation risk .

- Density Functional Theory (DFT): Calculate hydrolysis pathways; the epoxide ring reacts with water (ΔG‡ = 25 kcal/mol) to form diol derivatives, which are less toxic but still regulated under REACH .

- Ecotoxicity Modeling: The compound’s LC₅₀ for Daphnia magna is 0.1 mg/L (Chronic Value = 0.01 mg/L), requiring effluent treatment via ozonation or activated carbon adsorption .

Basic Question: Which analytical techniques are recommended for quantifying trace impurities in this compound?

Answer:

- GC-MS: Detect volatile impurities (e.g., residual solvents) using a DB-5MS column and electron ionization (EI) at 70 eV. Limit of detection (LOD): 10 ppm .

- HPLC-UV/FLD: Use a C18 column (5 µm, 250 mm) with 0.1% TFA in acetonitrile/water (gradient elution) for non-volatile impurities. Fluorine’s electronegativity enhances FLD sensitivity (LOD: 0.05%) .

- ICP-MS: Quantify heavy metal catalysts (e.g., Pd, Pt) below 1 ppm, critical for pharmaceutical-grade synthesis .

Advanced Question: How does the compound’s regioselectivity in ring-opening reactions impact its derivatization for medicinal chemistry?

Answer:

The oxiranyl group undergoes nucleophilic attack at the less substituted carbon:

- With Amines: Reacts with primary amines (e.g., benzylamine) in THF at 60°C to yield β-amino alcohols, precursors to β-blocker analogs .

- With Thiols: Forms thioether linkages (e.g., with glutathione) at pH 7.4, mimicking metabolic detoxification pathways .

- Acid-Catalyzed Hydrolysis: Produces diols that can be oxidized to ketones for further functionalization (e.g., Pfitzner-Moffatt oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.